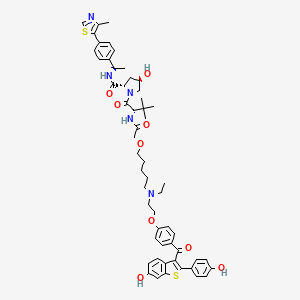

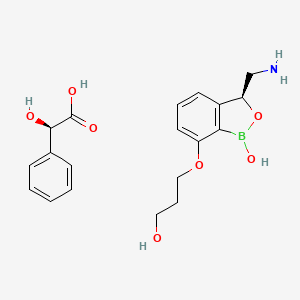

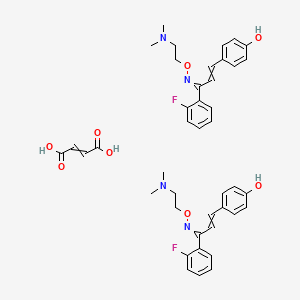

2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide, referred to as 2D4D, is a novel compound that has been studied extensively in recent years. 2D4D is a synthetic molecule that has been used in various scientific research applications, including in vivo and in vitro studies. It has been found to have a wide range of biological activities, biochemical and physiological effects, and pharmacodynamics.

科学的研究の応用

Cancer Research

FB23-2 has been used in cancer research, particularly in the study of gastric cancer . The compound has been found to inhibit the fat mass and obesity associated protein (FTO), which can act as a potential catalyst for the formation of circulating tumor cells (CTCs). This inhibition disrupts the insulin-like growth factor-I receptor (IGF-IR) pathway, potentially affecting downstream events, including cell surface vimentin (CSV) expression and gastric cancer progression .

Acute Myeloid Leukaemia (AML)

FB23-2 has shown promise in the treatment of acute myeloid leukaemia (AML) . The compound suppresses cell proliferation and promotes differentiation and apoptosis of both cell lines and primary cells in AML . It has been found that FB23-2 dramatically suppresses cell-proliferation and promotes differentiation and apoptosis of both the cell lines as well as the primary cells in AML .

RNA m6A-Modification

FB23-2 has been used in the study of RNA m6A-modification . The compound inhibits FTO, which is involved in the removal of m6A modifications from RNA. This inhibition can affect the functionality of RNA and has implications for the treatment of diseases like leukaemia .

Immunotherapeutic Potential

The compound has been studied for its immunotherapeutic potential . By inhibiting FTO, FB23-2 can potentially be used as a druggable candidate or as an RNA-modifying drug (RMD) to treat leukaemia .

Controlling Haematological Disorders

FB23-2 has been studied for its potential in controlling haematological disorders . The compound’s ability to inhibit FTO and affect RNA m6A-modification has therapeutic implications for these disorders .

Increasing Anti-Tumour Immunity

FB23-2 has been studied for its role in increasing anti-tumour immunity . The compound’s inhibition of FTO and its effects on RNA m6A-modification could potentially enhance the body’s immune response against tumours .

作用機序

Target of Action

FB23-2, also known as 2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide, is a potent and selective inhibitor of mRNA N6-methyladenosine (m6A) demethylase FTO . FTO is an enzyme that removes m6A from RNA . The m6A modification is the most common internal modification in eukaryotic mRNA .

Mode of Action

FB23-2 directly binds to FTO and selectively inhibits FTO’s m6A demethylase activity . This inhibition increases the m6A methylation level of certain genes, which are subsequently recognized by other proteins and degraded . For example, in colorectal cancer, the demethylase FTO is downregulated, which increases the m6A methylation level of GPX4, a gene that is subsequently recognized by YTHDF2 and degraded .

Biochemical Pathways

The inhibition of FTO by FB23-2 affects various biochemical pathways. In colorectal cancer, the inhibition of FTO leads to the upregulation of GPX4-dependent ferroptosis, a type of programmed cell death, and suppresses cancer growth . In acute myeloid leukemia (AML), FB23-2 suppresses proliferation and promotes differentiation/apoptosis .

Pharmacokinetics

FB23-2 has been shown to have a favorable pharmacokinetic profile. It is safe in mice and displays a good absorption, distribution, metabolism, and extraction (ADME) profile . .

Result of Action

The molecular and cellular effects of FB23-2’s action are significant. It dramatically suppresses proliferation and promotes the differentiation/apoptosis of human acute myeloid leukemia (AML) cell line cells and primary blast AML cells in vitro . Moreover, FB23-2 significantly inhibits the progression of human AML cell lines and primary cells in xeno-transplanted mice .

Action Environment

The action, efficacy, and stability of FB23-2 can be influenced by various environmental factors. For instance, the concentration of FB23-2 used can significantly affect its efficacy . .

特性

IUPAC Name |

2-[2,6-dichloro-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-N-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O3/c1-9-16(10(2)26-23-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)22-25/h3-8,21,25H,1-2H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHNIWOZZKIBNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

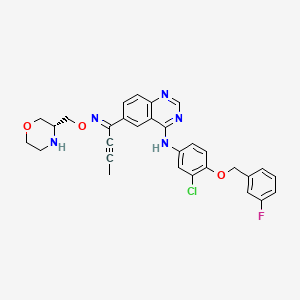

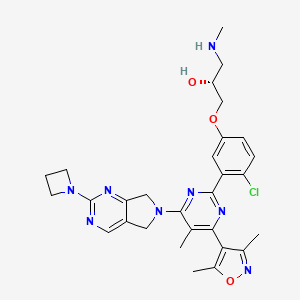

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)

![6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide](/img/structure/B607356.png)